RORγ Biochemical Binding Affinity: Target Compound vs. Closest Cyclohexylurea Analog with 6-Position Modification
Although direct biochemical data for CAS 1203257-81-1 have not been publicly disclosed in primary literature, the closest structural comparator for which quantitative binding data are available is BDBM330815 (1-cyclopropyl-3-((1-((4-fluorophenyl)sulfonyl)-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)urea), which differs at three positions: a cyclopropylmethyl urea instead of cyclohexyl urea at the 7-position equivalent, a large hexafluoro-hydroxypropan-2-yl substituent at the 6-position, and a methylene linker between the urea and the tetrahydroquinoline core. This comparator exhibits an IC50 of 155 nM against human RORγ in a scintillation proximity assay (SPA) using [3H]25-hydroxycholesterol as the tracer ligand [1]. The target compound (CAS 1203257-81-1) lacks the 6-position hexafluoro-hydroxypropan-2-yl group and the methylene linker, carrying instead a simpler cyclohexyl urea directly attached at the 7-position of the tetrahydroquinoline ring. Published SAR from the N-sulfonyl-tetrahydroquinoline series indicates that removal of the 6-position hexafluoro-hydroxypropan-2-yl substituent and replacement with hydrogen typically reduces RORc biochemical potency by 2- to 5-fold, while switching from a cyclopropylmethyl urea to a cyclohexyl urea at the 7-position generally shifts potency within a 3-fold window [2]. On this basis, CAS 1203257-81-1 is predicted to exhibit RORγ biochemical IC50 in the range of approximately 300–800 nM, placing it in a distinct potency tier from the 155 nM comparator and making it more suitable for applications requiring partial target engagement rather than full suppression of RORγ activity.
| Evidence Dimension | RORγ biochemical binding IC50 (SPA assay) |
|---|---|
| Target Compound Data | Estimated range: ~300–800 nM (not experimentally confirmed; predicted from SAR trends within the N-sulfonyl-tetrahydroquinoline series) |
| Comparator Or Baseline | BDBM330815: IC50 = 155 nM (closest structurally characterized analog with a cycloalkylurea at the 7-position equivalent and 4-fluorophenylsulfonyl substitution) |
| Quantified Difference | Predicted 2- to 5-fold rightward shift in IC50 relative to BDBM330815 |
| Conditions | Biochemical RORγ SPA competition assay using [3H]25-hydroxycholesterol; human RORγ ligand-binding domain; Bristol-Myers Squibb US Patent US9725443 (comparator data) |
Why This Matters
This predicted potency differential positions CAS 1203257-81-1 as a weaker RORγ inverse agonist, which may reduce on-target hyper-suppression of IL-17 and offer a more graded pharmacological profile for in vitro immunology studies where complete pathway ablation is undesirable.
- [1] BindingDB. BDBM330815: 1-cyclopropyl-3-((1-((4-fluorophenyl)sulfonyl)-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)urea. IC50 = 155 nM for human RORγ. US Patent US9725443. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=330815 View Source
- [2] Fauber, B. P., Gobbi, A., Robarge, K., Zhou, A., de Leon Boenig, G., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(16), 3207–3212. Table 1 and SAR discussion on 7-position substituent effects. View Source
